

Comparative Preclinical Safety Profile of Inavolisib and Other PI3K Inhibitors

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Compound of Interest

Compound Name: *Inavolisib*

Cat. No.: *B607613*

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This guide provides a comparative analysis of the preclinical safety profile of **inavolisib**, a potent and selective PI3K α inhibitor, with other notable PI3K inhibitors: alpelisib, taselisib, and pictilisib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds based on available preclinical data.

Introduction to Inavolisib and PI3K Inhibition

Inavolisib (GDC-0077) is a potent and highly selective inhibitor of the p110 α isoform of phosphoinositide 3-kinase (PI3K α) that also uniquely promotes the degradation of mutated p110 α .^{[1][2]} The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.^[3] PI3K α is the most frequently mutated isoform in solid tumors.^{[1][4]} By selectively targeting the mutant PI3K α , **inavolisib** aims to achieve a wider therapeutic window and improved safety profile compared to less selective PI3K inhibitors.^[3] This guide summarizes the available preclinical safety and toxicology data for **inavolisib** and compares it with alpelisib (a PI3K α -selective inhibitor), taselisib (a β -sparing PI3K inhibitor), and pictilisib (a pan-Class I PI3K inhibitor).

Preclinical Safety and Toxicology Data

The following tables summarize the available quantitative data from preclinical toxicology studies of **inavolisib** and its comparators. It is important to note that direct head-to-head comparative toxicology studies are limited in the public domain, and much of the detailed

preclinical safety data remains proprietary. The information presented here is compiled from various published studies and regulatory documents.

Table 1: Inavolisib Preclinical Safety Profile

Species	Study Duration	Route of Administration	Key Findings	No Observed Adverse Effect Level (NOAEL)
Rat	Up to 3 months	Oral	Comprehensive toxicology studies conducted, including single-dose, repeat-dose, genetic toxicology, safety pharmacology, and embryofetal development.[5] Hyperglycemia was identified as a dose-limiting toxicity in early clinical development, suggesting a likely on-target effect observed in preclinical models.[3]	Not publicly available
Dog	Up to 3 months	Oral	Comprehensive toxicology studies performed.[5]	Not publicly available

Table 2: Alpelisib Preclinical Safety Profile

Species	Study Duration	Route of Administration	Key Findings	No Observed Adverse Effect Level (NOAEL)
Beagle Dog	4 weeks	Oral (gavage)	Dose-dependent body weight loss (starting at 2 mg/kg/day). Significant dose-dependent increases in insulin levels (41-139% increase at 5-15 mg/kg). Atrophic changes in the epithelium of oral mucosa, tongue, esophagus, larynx, skin, and gastrointestinal tract mucosa at the highest dose (15 mg/kg/day). Decreased weights of pituitary gland, spleen, thymus, ovaries, uterus, and prostate at the high dose. Most changes were reversible. [2]	Not explicitly stated, but adverse effects were seen at the lowest tested dose of 2 mg/kg/day.
Rat	13 weeks	Oral	Similar toxicities to those observed in	Not publicly available

dogs.[6] Embryo-
fetal toxicities
observed.[7]

Rabbit	Not specified	Oral	Embryo-fetal toxicities observed.[7]	Not publicly available
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Table 3: Taselisib Preclinical Safety Profile

Species	Study Duration	Route of Administration	Key Findings	No Observed Adverse Effect Level (NOAEL)
Mouse	21 days	Oral	Well-tolerated in tumor-bearing mice with <10% body weight loss at doses up to 25 mg/kg/day.[8]	Not explicitly stated, but well-tolerated at efficacious doses.
Rat	Not specified	Not specified	Preclinical data supported clinical development.[4]	Not publicly available
Dog	Not specified	Not specified	Preclinical data supported clinical development.[4]	Not publicly available

Table 4: Pictilisib Preclinical Safety Profile

Species	Study Duration	Route of Administration	Key Findings	No Observed Adverse Effect Level (NOAEL)
Rodent	28 days	Oral	Findings from these studies were used to determine the starting dose in humans.[1]	Not publicly available
Dog	28 days	Oral	Findings from these studies were used to determine the starting dose in humans.[1]	Not publicly available

Experimental Protocols

Detailed experimental protocols for preclinical toxicology studies are often proprietary. The following are generalized methodologies based on standard practices for the types of studies cited.

Repeated-Dose Oral Toxicity Study (General Protocol)

- **Test System:** Typically, two species are used, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).
- **Administration:** The test article (**inavolisib**, alpelisib, taselisib, or pictilisib) is administered orally (e.g., via gavage or in capsules) once daily for a specified duration (e.g., 28 days or 13 weeks).
- **Dose Groups:** At least three dose levels (low, mid, and high) and a concurrent vehicle control group are included.
- **Observations:**

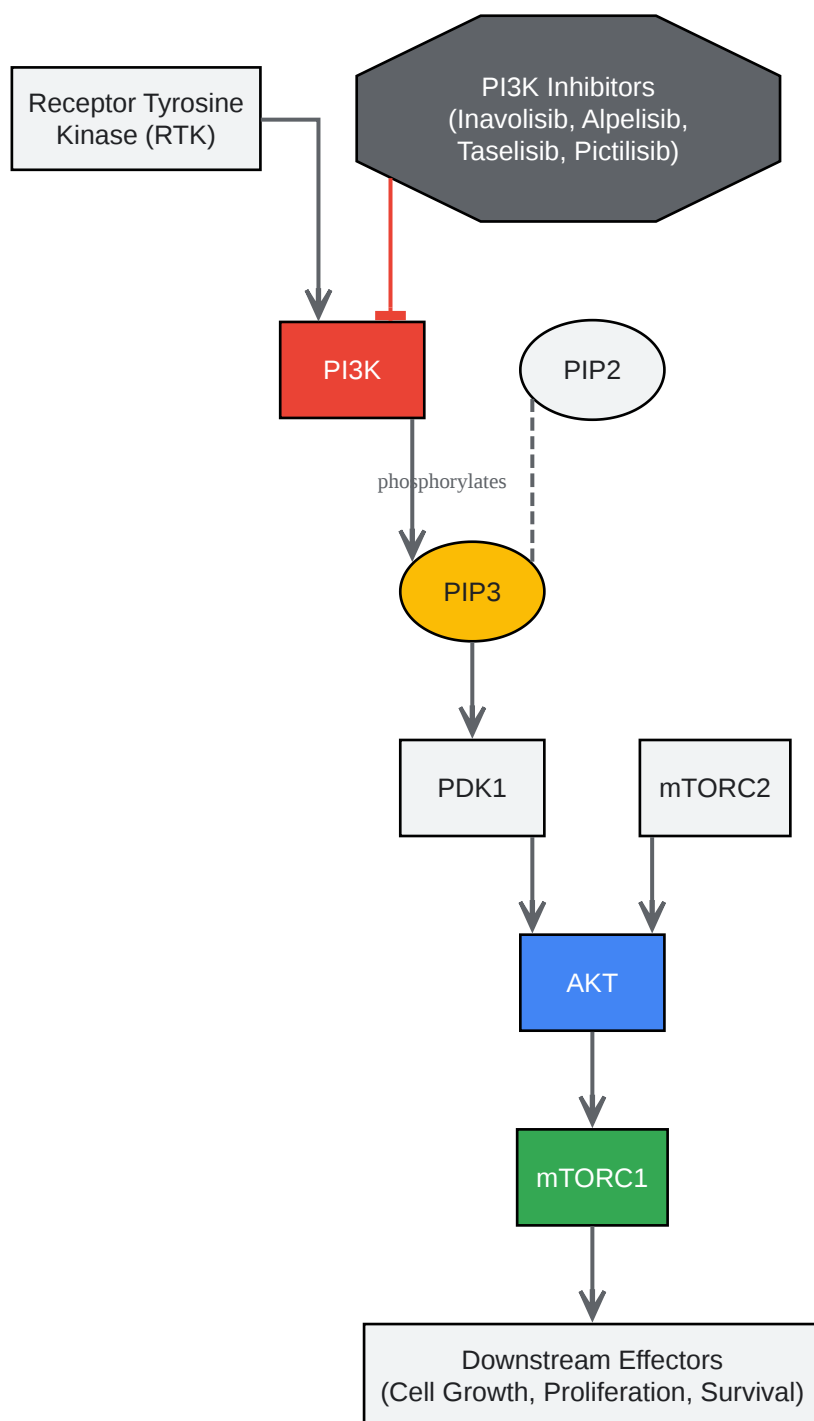
- Clinical Signs: Daily observations for any signs of toxicity, morbidity, and mortality.
- Body Weight and Food Consumption: Measured weekly.
- Ophthalmology: Examinations performed pre-study and at termination.
- Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at specified intervals.
- Gross Pathology: All animals are subjected to a full necropsy at the end of the study.
- Histopathology: A comprehensive list of tissues from control and high-dose groups are examined microscopically. Any target organs identified are also examined in the lower dose groups.
- Toxicokinetics: Blood samples are collected at predetermined time points to determine the systemic exposure (Cmax, AUC) to the drug and its major metabolites.

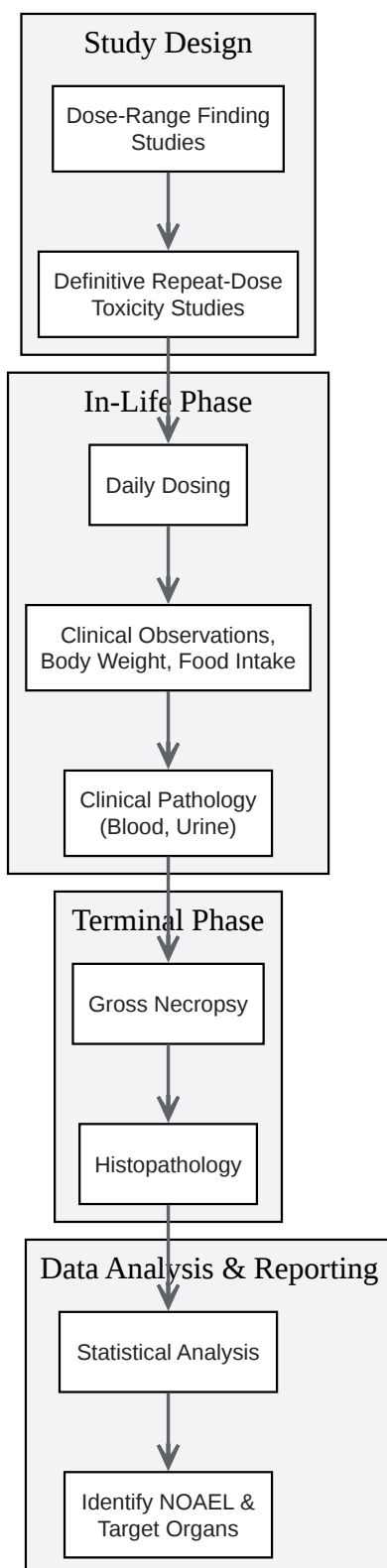
Embryo-Fetal Development Toxicity Study (General Protocol)

- Test System: Pregnant female rats or rabbits are typically used.
- Administration: The test article is administered orally during the period of organogenesis.
- Dose Groups: At least three dose levels and a control group are used.
- Maternal Evaluation: Dams are observed for clinical signs, body weight, and food consumption. At termination (prior to parturition), a caesarean section is performed, and maternal reproductive organs are examined.
- Fetal Evaluation: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

Signaling Pathway and Experimental Workflow Diagrams

PI3K/AKT/mTOR Signaling Pathway





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